5beta-Cholestane-3alpha,7alpha,12alpha-triol

Description

Properties

IUPAC Name |

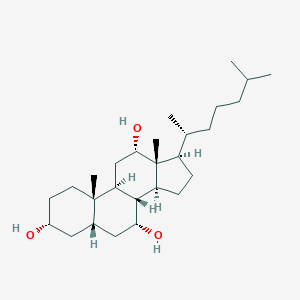

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVQQZVHIVNQFH-XJZYBRFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969998 |

Source

|

| Record name | Cholestane-3,7,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-96-6 |

Source

|

| Record name | 5β-Cholestane-3α,7α,12α-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycoprostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestane-3,7,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5beta-Cholestane-3alpha,7alpha,12alpha-triol function in bile acid synthesis

An In-Depth Technical Guide to the Function of 5β-Cholestane-3α,7α,12α-triol in Bile Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids are crucial physiological agents for the digestion and absorption of lipids and fat-soluble vitamins. Their synthesis from cholesterol represents a major pathway for cholesterol catabolism. This technical guide provides a detailed examination of the classical bile acid synthesis pathway, with a specific focus on the pivotal role of the intermediate, 5β-cholestane-3α,7α,12α-triol. We will explore its formation, its function as a direct precursor to cholic acid, the key enzymes involved in its metabolism, and the experimental methodologies used to study these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway.

Introduction to Bile Acid Synthesis

The conversion of cholesterol into bile acids is a complex, multi-step process occurring primarily in the liver.[1] This biotransformation is essential not only for eliminating cholesterol from the body but also for generating molecules that act as potent signaling agents in various metabolic pathways, including those for lipids, glucose, and energy.[2][3] There are two main pathways for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway.[2][4]

-

The classical pathway , which accounts for the majority of bile acid synthesis in humans, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[2][5]

-

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][6]

This guide will focus on the classical pathway, which leads to the synthesis of the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[7] Specifically, we will dissect the sequence of reactions that form 5β-cholestane-3α,7α,12α-triol, a key branch-point intermediate that commits the pathway towards cholic acid synthesis.

The Classical Pathway: A Gateway to Cholic Acid

The classical pathway involves a series of modifications to the steroid nucleus of cholesterol before the cleavage of its side chain.[8] The initial and rate-limiting step is the 7α-hydroxylation of cholesterol, catalyzed by CYP7A1, a microsomal cytochrome P450 enzyme.[5][9] This reaction is tightly regulated and serves as a major control point for the entire pathway.[5] The resulting 7α-hydroxycholesterol undergoes further enzymatic modifications, leading to the formation of 5β-cholestane-3α,7α,12α-triol, the direct precursor for cholic acid.[10]

Formation of 5β-Cholestane-3α,7α,12α-triol

The synthesis of 5β-cholestane-3α,7α,12α-triol from cholesterol is a multi-enzyme process involving both microsomal and cytosolic enzymes.[10] The key steps are outlined below:

-

7α-Hydroxylation: Cholesterol is converted to 7α-hydroxycholesterol by CYP7A1 .[11]

-

Oxidation/Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .[12][13] A deficiency in this enzyme leads to a rare form of progressive intrahepatic cholestasis due to the failure to synthesize primary bile acids.[14][15]

-

12α-Hydroxylation: This is the critical step that determines whether cholic acid or chenodeoxycholic acid will be formed. The microsomal enzyme sterol 12α-hydroxylase (CYP8B1) hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position to produce 7α,12α-dihydroxy-4-cholesten-3-one.[4][16] In the absence of CYP8B1 activity, the pathway proceeds to synthesize chenodeoxycholic acid.[4]

-

Ring Structure Reduction: A series of reduction reactions catalyzed by cytosolic enzymes converts 7α,12α-dihydroxy-4-cholesten-3-one into the stable intermediate, 5β-cholestane-3α,7α,12α-triol .[10][17]

The following diagram illustrates the classical pathway leading to the formation of 5β-cholestane-3α,7α,12α-triol.

Caption: Classical pathway of cholic acid synthesis.

Function: The Precursor to Cholic Acid

5β-cholestane-3α,7α,12α-triol is the committed intermediate for cholic acid synthesis.[8][18] Once formed, its steroid ring structure is complete. The subsequent metabolic steps focus exclusively on the oxidation and shortening of the C27 steroid side chain to form the C24 carboxylic acid characteristic of mature bile acids.[4]

This side-chain degradation involves enzymes located in the mitochondria and peroxisomes.[6]

-

Mitochondrial Oxidation: The process is initiated by the mitochondrial cytochrome P450 enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates the side chain.[4][19]

-

Peroxisomal β-Oxidation: The hydroxylated intermediate is transported to peroxisomes where the side chain is shortened by three carbons via a β-oxidation process. This crucial step involves enzymes such as α-methylacyl-CoA racemase (AMACR) , which is necessary to convert the (25R)-stereoisomer of the bile acid intermediate into the (25S)-isomer, the only form recognized by the subsequent β-oxidation enzymes.[20][21][22] The final product of this entire pathway is cholic acid.[23]

Key Enzymes in the Pathway

The synthesis of cholic acid from cholesterol via 5β-cholestane-3α,7α,12α-triol is a highly coordinated process reliant on the precise function of multiple enzymes located in different subcellular compartments. The table below summarizes the critical enzymes discussed.

| Enzyme | Gene | Subcellular Location | Function in Pathway |

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Catalyzes the rate-limiting 7α-hydroxylation of cholesterol.[5] |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[12] |

| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | Performs 12α-hydroxylation, committing intermediates to the cholic acid pathway.[16] |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates the oxidation of the steroid side chain.[6][19] |

| α-Methylacyl-CoA Racemase | AMACR | Peroxisomes, Mitochondria | Catalyzes the stereoisomerization of bile acid intermediates required for β-oxidation.[21][24] |

Experimental Methodologies for Studying Bile Acid Synthesis

Investigating the function of 5β-cholestane-3α,7α,12α-triol and the broader bile acid synthesis pathway requires a combination of in vitro and in vivo approaches, coupled with robust analytical techniques.

In Vitro Enzyme Assays

The causality of specific enzymatic conversions can be established using subcellular fractions of liver homogenates.[10] This approach allows for the study of individual reaction steps under controlled conditions.

Protocol: Microsomal Conversion of 7α-Hydroxy-4-cholesten-3-one

-

Preparation of Microsomes: Isolate liver microsomes from a relevant species (e.g., human, rat) by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, the substrate (7α-hydroxy-4-cholesten-3-one), and the necessary cofactor, NADPH, to support cytochrome P450 activity.[10]

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination & Extraction: Stop the reaction by adding a solvent like ethanol or acetonitrile. Extract the sterols using a solid-phase extraction (SPE) column or liquid-liquid extraction.

-

Analysis: Analyze the extracted metabolites by HPLC or LC-MS/MS to identify and quantify the product, 7α,12α-dihydroxy-4-cholesten-3-one.

Self-Validation Insight: The choice of subcellular fraction is critical. Microsomes are used here because CYP8B1 is an endoplasmic reticulum-resident enzyme.[16] A parallel experiment without NADPH should be run as a negative control, as its absence will prevent the P450-mediated hydroxylation, thus validating that the observed conversion is cofactor-dependent.

In Vivo Studies Using Animal Models

Genetically modified mouse models, particularly knockout mice for specific enzymes, have been invaluable for understanding the physiological role of each step in bile acid synthesis.[20] For example, studying Amacr-/- knockout mice has demonstrated the accumulation of C27 bile acid intermediates, confirming the essential role of AMACR in the peroxisomal β-oxidation step required to process the side chain of the triol intermediate.[22]

Analytical Techniques for Bile Acid Profiling

Accurate identification and quantification of bile acid intermediates like 5β-cholestane-3α,7α,12α-triol from biological matrices (e.g., liver tissue, bile, serum) are essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard.[25][26]

The following diagram outlines a general workflow for bile acid analysis.

Caption: Workflow for bile acid analysis by LC-MS/MS.

Clinical Significance and Therapeutic Implications

The integrity of the classical bile acid synthesis pathway is paramount for health. Genetic defects in the enzymes that produce or metabolize 5β-cholestane-3α,7α,12α-triol can lead to severe liver disease in infants and adults.[14]

-

HSD3B7 Deficiency: Mutations in the HSD3B7 gene block the pathway upstream of the triol, preventing the synthesis of primary bile acids and causing progressive cholestatic liver disease.[15][27]

-

CYP27A1 Deficiency: Lack of sterol 27-hydroxylase function leads to Cerebrotendinous Xanthomatosis (CTX), a condition characterized by the accumulation of cholesterol and cholestanol in the brain and tendons, as the side chain of intermediates like 5β-cholestane-3α,7α,12α-triol cannot be properly cleaved.[28]

Therapeutically, cholic acid itself is used as a treatment for certain inborn errors of bile acid synthesis.[1][23] By providing the end-product of the pathway, this replacement therapy can restore bile flow, facilitate lipid absorption, and suppress the endogenous production of toxic, intermediate sterols.[1]

Conclusion

5β-Cholestane-3α,7α,12α-triol occupies a central and indispensable position in the classical pathway of bile acid synthesis. Its formation, catalyzed by a series of highly specific enzymes, represents the commitment to producing cholic acid, one of the two primary bile acids in humans. Understanding the intricate details of its synthesis and subsequent metabolism provides critical insights for diagnosing and treating inherited metabolic disorders of the liver and offers a foundational framework for developing novel therapeutics targeting cholesterol and bile acid homeostasis.

References

-

Role of AMACR (α-methylacyl-CoA racemase) and MFE-1 (peroxisomal multifunctional enzyme-1) in bile acid synthesis in mice. Biochemical Journal. [Link]

-

Enzymes involved in the main, neutral, or classical pathway of bile acid (BA) synthesis. ResearchGate. [Link]

-

What is the mechanism of Cholic Acid? Patsnap Synapse. [Link]

-

Role of α-Methylacyl-CoA Racemase (Amacr) and peroxisomal Multifunctional Enzyme 1 (Mfe-1) in bile acid synthesis in mice. Swansea University. [Link]

-

Bile Acid Metabolism and Signaling. PubMed Central. [Link]

-

Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. PubMed Central. [Link]

-

CYP27A1. Wikipedia. [Link]

-

The bile acid synthetic gene 3beta-hydroxy-Delta(5)-C(27)-steroid oxidoreductase is mutated in progressive intrahepatic cholestasis. PubMed. [Link]

-

Bile acid synthesis from cholesterol: regulatory and auxiliary pathways. PubMed. [Link]

-

The bile acid synthetic gene 3β-hydroxy-Δ5-C27-steroid oxidoreductase is mutated in progressive intrahepatic cholestasis. Journal of Clinical Investigation. [Link]

-

Cholic acid. Wikipedia. [Link]

-

Cholic acid biosynthesis from cholesterol. In classic cholic acid... ResearchGate. [Link]

-

5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Grokipedia. [Link]

-

Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Reactome. [Link]

-

Bile Acid Synthesis, Metabolism, and Biological Functions. The Medical Biochemistry Page. [Link]

-

Classic and alternative pathways of bile acids synthesis. ResearchGate. [Link]

-

Cholic Acid. LiverTox - NCBI Bookshelf. [Link]

-

Molecular Genetics of 3β-Hydroxy-Δ5-C27-Steroid Oxidoreductase Deficiency in 16 Patients with Loss of Bile Acid Synthesis and Liver Disease. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Regulation of bile acid synthesis. PubMed. [Link]

-

Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases. Frontiers in Oncology. [Link]

-

Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates. PubMed. [Link]

-

AMACR Gene - Alpha-Methylacyl-CoA Racemase. GeneCards. [Link]

-

Bile acid synthesis and expression of CYP7A1. ResearchGate. [Link]

-

A mouse model for α-methylacyl-CoA racemase deficiency: adjustment of bile acid synthesis and intolerance to dietary methyl-branched lipids. Human Molecular Genetics. [Link]

-

Molecular genetics of 3beta-hydroxy-Delta5-C27-steroid oxidoreductase deficiency in 16 patients with loss of bile acid synthesis and liver disease. PubMed. [Link]

-

Molecular Genetics of 3β-Hydroxy-Δ5-C27-Steroid Oxidoreductase Deficiency in 16 Patients with Loss of Bile Acid Synthesis and Liver Disease. ResearchGate. [Link]

-

Mitochondrial Cholesterol Metabolites in a Bile Acid Synthetic Pathway Drive Nonalcoholic Fatty Liver Disease: A Revised “Two-Hit” Hypothesis. MDPI. [Link]

-

Bile Acid Synthesis | Classic and Alternative Pathways. YouTube. [Link]

-

Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. ResearchGate. [Link]

-

5beta-Cholestane-3alpha,7alpha,12alpha-triol. PubChem. [Link]

-

Bile Acid Detection Techniques and Bile Acid-Related Diseases. ResearchGate. [Link]

-

Bile Acid, Bile Metabolism Research Strategy. MetwareBio. [Link]

-

Method for Bile Acid Determination by High Performance Liquid Chromatography. ResearchGate. [Link]

-

Bile Acid Detection Techniques and Bile Acid-Related Diseases. PubMed Central. [Link]

-

New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. PubMed. [Link]

-

Showing metabocard for this compound (HMDB0001457). Human Metabolome Database. [Link]

-

5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Wikipedia. [Link]

Sources

- 1. Cholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 12. The bile acid synthetic gene 3beta-hydroxy-Delta(5)-C(27)-steroid oxidoreductase is mutated in progressive intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - The bile acid synthetic gene 3β-hydroxy-Δ5-C27-steroid oxidoreductase is mutated in progressive intrahepatic cholestasis [jci.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Molecular genetics of 3beta-hydroxy-Delta5-C27-steroid oxidoreductase deficiency in 16 patients with loss of bile acid synthesis and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 18. This compound | C27H48O3 | CID 160520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CYP27A1 - Wikipedia [en.wikipedia.org]

- 20. portlandpress.com [portlandpress.com]

- 21. genecards.org [genecards.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Cholic acid - Wikipedia [en.wikipedia.org]

- 24. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Mitochondrial Cholesterol Metabolites in a Bile Acid Synthetic Pathway Drive Nonalcoholic Fatty Liver Disease: A Revised “Two-Hit” Hypothesis [mdpi.com]

The Pivotal Role of 5β-Cholestane-3α,7α,12α-triol in Bile Acid Metabolism: A Technical Guide

Abstract

5β-Cholestane-3α,7α,12α-triol, a key intermediate in the biosynthesis of bile acids, holds a critical position in hepatic lipid metabolism. This technical guide provides an in-depth exploration of its biochemical significance, from its synthesis and metabolic fate to its clinical relevance as a biomarker in various metabolic disorders. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial metabolite. We will delve into the enzymatic pathways governing its formation, its role in the intricate network of bile acid synthesis, and its implications in diseases such as Zellweger syndrome and Cerebrotendinous Xanthomatosis. Furthermore, a detailed experimental protocol for its quantification in biological matrices is provided, offering a practical resource for investigators in the field.

Introduction: Unveiling a Central Metabolite

5β-Cholestane-3α,7α,12α-triol, also known by synonyms such as trihydroxycoprostane, is a C27 steroid alcohol that serves as a crucial precursor in the synthesis of cholic acid, one of the two primary bile acids in humans.[1][2] Its molecular structure features a cholestane backbone with hydroxyl groups at the 3α, 7α, and 12α positions. This specific stereochemistry is a result of a series of enzymatic reactions that modify the cholesterol molecule in the liver. The biological significance of 5β-Cholestane-3α,7α,12α-triol lies in its position as a committed intermediate in the "neutral" or "classic" pathway of bile acid synthesis, which accounts for the majority of bile acid production.[3] Understanding its metabolism is paramount to comprehending the regulation of cholesterol homeostasis and the pathophysiology of various liver and metabolic diseases.

Biosynthesis and Metabolic Fate: A Precisely Regulated Pathway

The formation of 5β-Cholestane-3α,7α,12α-triol is a multi-step process that occurs primarily in the liver. This pathway involves enzymes located in the endoplasmic reticulum, mitochondria, and cytosol.

The "Neutral" Pathway to 5β-Cholestane-3α,7α,12α-triol

The biosynthesis of 5β-Cholestane-3α,7α,12α-triol from cholesterol is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[4][5] This is followed by a series of modifications to the steroid nucleus. A key branching point in the pathway determines the ultimate bile acid product. The enzyme sterol 12α-hydroxylase (CYP8B1) is responsible for the 12α-hydroxylation of intermediates, shunting them towards cholic acid synthesis.[3][4] The reduction of a Δ4-3-keto intermediate by a 5β-reductase establishes the characteristic cis-A/B ring junction of the 5β-cholestane skeleton. Subsequently, a 3α-hydroxysteroid dehydrogenase reduces the 3-keto group to the 3α-hydroxyl group, yielding 5β-Cholestane-3α,7α,12α-triol.[6][7]

The following diagram illustrates the key steps in the formation of 5β-Cholestane-3α,7α,12α-triol:

Further Metabolism to Cholic Acid

5β-Cholestane-3α,7α,12α-triol is not the final product but rather a substrate for further enzymatic modifications, primarily the oxidation of its side chain. This process, which ultimately leads to the formation of cholic acid, is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[4][8] This is followed by a series of peroxisomal β-oxidation steps that shorten the C27 side chain to a C24 carboxylic acid.[9] The enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role in this process by converting the (25R)-isomer of the bile acid intermediate to the (25S)-isomer, which is the required substrate for the subsequent β-oxidation enzymes.[9][10][11]

The conversion of 5β-Cholestane-3α,7α,12α-triol to cholic acid is depicted below:

Biological Role and Clinical Significance

The primary biological role of 5β-Cholestane-3α,7α,12α-triol is as an essential intermediate in the synthesis of cholic acid. Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. They also act as signaling molecules that regulate their own synthesis and transport, as well as glucose and energy homeostasis.[3]

Role in Inherited Metabolic Disorders

Defects in the enzymes involved in the biosynthesis of bile acids can lead to the accumulation of upstream intermediates, including 5β-Cholestane-3α,7α,12α-triol and its metabolites. These accumulations can be cytotoxic and are associated with several inherited metabolic disorders.

-

Zellweger Spectrum Disorders (ZSDs): These are a group of autosomal recessive disorders characterized by the absence or dysfunction of peroxisomes.[12][13] Due to the impairment of peroxisomal β-oxidation, patients with ZSDs accumulate C27-bile acid intermediates, including 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), the immediate downstream metabolite of 5β-Cholestane-3α,7α,12α-triol.[14][15] This accumulation is believed to contribute to the severe liver disease observed in these patients.[12][16] Oral administration of cholic acid has been explored as a therapeutic strategy to suppress the endogenous synthesis of these toxic intermediates.[12][14]

-

Cerebrotendinous Xanthomatosis (CTX): This is a rare autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which encodes the sterol 27-hydroxylase enzyme.[17][18][19] The deficiency of this enzyme leads to a block in the "acidic" pathway of bile acid synthesis and an accumulation of cholesterol and its metabolite, cholestanol, in various tissues, particularly the brain and tendons.[17][20] While the primary defect is in the acidic pathway, the overall dysregulation of bile acid metabolism can also affect the levels of intermediates in the neutral pathway. Patients with CTX have elevated plasma levels of cholestanol and bile alcohols.[17]

-

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: This is a rare, inherited disorder that affects the peroxisomal β-oxidation of branched-chain fatty acids and bile acid intermediates.[11][21] A deficiency in AMACR leads to the accumulation of (25R)-THCA, as its conversion to the (25S)-isomer is impaired.[21] This results in a significant reduction in the synthesis of mature C24 bile acids.[9]

5β-Cholestane-3α,7α,12α-triol as a Biomarker

The measurement of 5β-Cholestane-3α,7α,12α-triol and its downstream metabolites, such as THCA, in biological fluids like plasma and urine can serve as a valuable diagnostic biomarker for the aforementioned inherited metabolic disorders.[14] Elevated levels of these intermediates are indicative of a disruption in the bile acid synthesis pathway.

| Disorder | Key Enzyme Defect | Accumulated Intermediates |

| Zellweger Spectrum Disorders | Peroxisomal biogenesis | C27-bile acid intermediates (e.g., THCA) |

| Cerebrotendinous Xanthomatosis | Sterol 27-hydroxylase (CYP27A1) | Cholestanol, bile alcohols |

| AMACR Deficiency | Alpha-Methylacyl-CoA Racemase | (25R)-THCA, pristanic acid |

Experimental Protocol: Quantification of 5β-Cholestane-3α,7α,12α-triol in Human Plasma

The following protocol provides a general framework for the quantification of 5β-Cholestane-3α,7α,12α-triol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which are crucial for the accurate measurement of low-abundance metabolites.

Materials and Reagents

-

5β-Cholestane-3α,7α,12α-triol analytical standard

-

Isotopically labeled internal standard (e.g., 5β-Cholestane-3α,7α,12α-triol-d4)

-

Human plasma (collected in EDTA tubes)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation Workflow

Step-by-Step Methodology

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add a known amount of the isotopically labeled internal standard.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the analyte and internal standard with methanol.

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example)

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to ensure proper separation.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for 5β-Cholestane-3α,7α,12α-triol: Monitor the precursor ion and a specific product ion.

-

MRM Transition for Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.

-

Note: The specific LC-MS/MS parameters will need to be optimized based on the instrument used and the specific requirements of the assay.

Conclusion

5β-Cholestane-3α,7α,12α-triol is a cornerstone of bile acid biosynthesis. Its formation and metabolism are tightly regulated, and disruptions in this pathway have profound clinical consequences. As a biomarker, its quantification provides a valuable tool for the diagnosis and monitoring of several inherited metabolic disorders. The in-depth understanding of its biological role, as outlined in this guide, is essential for researchers and clinicians working in the fields of hepatology, gastroenterology, and metabolic diseases. Continued research into the intricate details of bile acid metabolism will undoubtedly uncover new therapeutic targets and diagnostic strategies for a range of human diseases.

References

- Baes, M., & Van Veldhoven, P. P. (2012). Role of AMACR (α-methylacyl-CoA racemase) and MFE-1 (peroxisomal multifunctional enzyme-1) in bile acid synthesis in mice. Biochemical Journal, 448(2), 235-243.

- Chiang, J. Y. (2013). The acidic pathway of bile acid synthesis: Not just an alternative pathway.

- Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal β-oxidation enzymes involved in the degradation of leukotrienes. Journal of Lipid Research, 42(12), 1987-1995.

- Salen, G., & Shefer, S. (1983). Cholestanol metabolism in patients with cerebrotendinous xanthomatosis: absorption, turnover, and tissue deposition. The American journal of clinical nutrition, 38(1), 13-24.

- Federico, A., & Dotti, M. T. (2001).

- Gallus, G. N., Dotti, M. T., & Federico, A. (2006). Cerebrotendinous xanthomatosis: a review. Journal of inherited metabolic disease, 29(6), 705-716.

- Mignarri, A., Gallus, G. N., Dotti, M. T., & Federico, A. (2011). A pathogenetic hypothesis for cerebrotendinous xanthomatosis. Journal of inherited metabolic disease, 34(2), 351-359.

- Salen, G., Shefer, S., & Berginer, V. M. (1991). The metabolism of cholestanol, cholesterol, and bile acids in cerebrotendinous xanthomatosis. Journal of lipid research, 32(3), 399-408.

-

PubChem. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha-triol. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0001457). Retrieved from [Link]

-

Grokipedia. (n.d.). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Retrieved from [Link]

- Setchell, K. D., Bragetti, P., Zimmer-Nechemias, L., Daugherty, C., Pelli, M. A., & Bertini, E. (1992). Oral bile acid treatment and the patient with Zellweger syndrome.

- Berendse, K., Engelen, M., Linthorst, G. E., van Trotsenburg, A. S., & Poll-The, B. T. (2016). Cholic acid therapy in Zellweger spectrum disorders. Journal of inherited metabolic disease, 39(6), 845-852.

- Kase, B. F., Pedersen, J. I., Strandvik, B., & Björkhem, I. (1985). In vivo and in vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid.

- Li, T., & Chiang, J. Y. (2015). Mitochondrial cholesterol metabolites in a bile acid synthetic pathway drive nonalcoholic fatty liver disease: a revised “two-hit” hypothesis. International journal of molecular sciences, 16(6), 12267-12281.

- Li, T., Matozel, M., Boehme, S., Kong, B., Nilsson, L. M., Guo, G., ... & Chiang, J. Y. (2011). Overexpression of cholesterol 7α-hydroxylase promotes hepatic insulin resistance.

- Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332.

- Axelson, M., & Sjövall, J. (1990). Potential bile acid precursors in plasma--possible indicators of biosynthetic pathways to cholic and chenodeoxycholic acids in man. Journal of steroid biochemistry, 36(6), 631-640.

- Shinkawa, H., & Kimura, M. (1986). Cholic acid biosynthesis: conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-cholestane-3alpha,7alpha, 12alpha,24beta,25-pentol by human and rat liver microsomes. Journal of lipid research, 27(7), 743-752.

- Babiker, A., Andersson, O., Lindblom, D., van der Linden, J., Sjövall, J., & Diczfalusy, U. (1997). Downregulation of Cyp7a1 by cholic acid and chenodeoxycholic acid in Cyp27a1-/-ApoE-/- mice: differential cardiovascular outcome. Arteriosclerosis, thrombosis, and vascular biology, 17(11), 2736-2741.

- Lloyd, M. D., Yevglevskis, M., Lee, G. L., & Woodman, T. J. (2015). α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S. Progress in lipid research, 58, 1-17.

- Heubi, J. E., Setchell, K. D., & Bove, K. E. (2018). Long-term cholic acid therapy in Zellweger spectrum disorders. Journal of pediatric gastroenterology and nutrition, 67(3), 366-371.

-

GeneCards. (n.d.). AMACR Gene. Retrieved from [Link]

- Ferdinandusse, S., Denis, S., Hogenhout, E. M., Koster, J., van den Brink, D. M., Waterham, H. R., ... & Wanders, R. J. (2004). Clinical, biochemical, and mutational spectrum of alpha-methylacyl-CoA racemase deficiency.

- Björkhem, I., & Danielsson, H. (1970). Synthesis and metabolism of 5beta-[11,12-3H]cholestane-3alpha, 7alpha-diol. European Journal of Biochemistry, 12(1), 80-84.

-

Reactome. (n.d.). Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Retrieved from [Link]

-

PubChem. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Retrieved from [Link]

-

PubChem. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

- Kim, H. Y., Wang, T., & Li, J. (2019).

- Dayal, B., Salen, G., & Padia, J. (1981). Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Steroids, 37(3), 295-303.

- Gissen, P., & Clayton, P. T. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Journal of inherited metabolic disease, 43(3), 549-557.

- Björkhem, I., Danielsson, H., Einarsson, K., & Johansson, G. (1968). Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5β-cholestane-3α,7α,12α-triol. Retrieved from [Link]

- Gissen, P., & Clayton, P. T. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Journal of Inherited Metabolic Disease, 43(3), 549-557.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 5beta-Cholestane-3alpha,7alpha,24-triol (HMDB0062418). Retrieved from [Link]

Sources

- 1. This compound | C27H48O3 | CID 160520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C27H48O3 | CID 160520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid homeostasis in a Cyp7a1 & Cyp27a1 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 7. Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Cholesterol Metabolites in a Bile Acid Synthetic Pathway Drive Nonalcoholic Fatty Liver Disease: A Revised “Two-Hit” Hypothesis [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]

- 11. genecards.org [genecards.org]

- 12. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zellweger syndrome: biochemical procedures in diagnosis, prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral bile acid treatment and the patient with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Cerebrotendinous Xanthomatosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. thinkgenetic.org [thinkgenetic.org]

- 19. scilit.com [scilit.com]

- 20. Cholestanol metabolism in patients with cerebrotendinous xanthomatosis: absorption, turnover, and tissue deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

5beta-Cholestane-3alpha,7alpha,12alpha-triol metabolic pathway

An In-Depth Technical Guide to the 5β-Cholestane-3α,7α,12α-triol Metabolic Pathway

Abstract

5β-Cholestane-3α,7α,12α-triol is a critical intermediate in the classical ("neutral") pathway of bile acid biosynthesis, the primary route for cholesterol catabolism in mammals.[1] This pathway, predominantly active in the liver, converts cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. The precise orchestration of this multi-step, multi-organelle process is vital for dietary lipid absorption, cholesterol homeostasis, and the prevention of cytotoxic bile acid accumulation.[1] This guide provides a detailed examination of the metabolic pathway leading to and proceeding from 5β-cholestane-3α,7α,12α-triol, its intricate regulatory networks, and the state-of-the-art methodologies employed for its study. Tailored for researchers and drug development professionals, this document elucidates the biochemical, regulatory, and clinical significance of this pivotal metabolic nexus.

The Biochemical Landscape: Synthesis and Fate of 5β-Cholestane-3α,7α,12α-triol

The formation of 5β-cholestane-3α,7α,12α-triol is a key event that dictates the synthesis of cholic acid, one of the two primary bile acids.[2][3][4] The pathway involves a series of enzymatic modifications to the cholesterol steroid nucleus and occurs across the endoplasmic reticulum (ER), cytosol, and mitochondria.[1]

Upstream Synthesis: From Cholesterol to the Triol Precursor

The journey from cholesterol is initiated by the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1), an ER-resident enzyme.[2][5]

-

7α-Hydroxylation of Cholesterol: CYP7A1 catalyzes the introduction of a hydroxyl group at the 7α position of cholesterol, yielding 7α-hydroxycholesterol. This is the committed step of the classical pathway.[2][6]

-

Oxidation and Isomerization: The 3β-hydroxyl group of 7α-hydroxycholesterol is then oxidized and isomerized to a 3-oxo group with a Δ⁴ double bond by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), producing 7α-hydroxy-4-cholesten-3-one (C4).[1][4] C4 is a crucial branch point and a widely used serum marker for bile acid synthesis activity.[2][4]

-

The Cholic Acid Branch: To direct synthesis towards cholic acid, sterol 12α-hydroxylase (CYP8B1), another ER enzyme, introduces a hydroxyl group at the 12α position of C4, forming 7α,12α-dihydroxy-4-cholesten-3-one.[2][3]

-

Saturation and Reduction: Subsequent reactions catalyzed by aldo-keto reductases (such as AKR1D1 and AKR1C4) in the cytosol reduce the Δ⁴ double bond and the 3-oxo group.[4] This yields the immediate precursor to our topic molecule: 5β-cholestane-3α,7α-diol .

The Pivotal Hydroxylation: Formation of 5β-Cholestane-3α,7α,12α-triol

The final step in forming the triol is the 12α-hydroxylation of 5β-cholestane-3α,7α-diol. This reaction is catalyzed by 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1) .[7][8] This enzyme is critical as it determines the ratio of cholic acid to chenodeoxycholic acid, thereby influencing the hydrophobicity and signaling properties of the entire bile acid pool.[7]

Downstream Conversion: The Path to Cholic Acid

5β-Cholestane-3α,7α,12α-triol is not an end product. It undergoes side-chain oxidation, a process initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][3][9] This series of reactions ultimately shortens the C₂₇ side chain to a C₂₄ carboxylic acid, yielding cholic acid . The primary bile acids, cholic acid and chenodeoxycholic acid, are then conjugated with glycine or taurine before being secreted into the bile.[4]

Caption: The classical bile acid synthesis pathway leading to cholic acid.

Regulatory Architecture

The synthesis of bile acids is tightly controlled to meet physiological demands while preventing cytotoxicity. This regulation primarily occurs at the transcriptional level of the rate-limiting enzyme, CYP7A1, and the branch-point enzyme, CYP8B1.

-

Feedback Inhibition via FXR: The primary mechanism is negative feedback by bile acids themselves. Bile acids returning to the liver from the intestine activate the farnesoid X receptor (FXR).[2] Activated FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of transcription factors required for CYP7A1 and CYP8B1 expression.[2][6]

-

The Gut-Liver Axis (FGF19): In the intestine, bile acids activate FXR in enterocytes, which induces the secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice).[2] FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4/β-Klotho) and signals to suppress CYP7A1 gene transcription, providing a potent endocrine feedback loop.[2]

-

Cholesterol Regulation: Hepatic cholesterol levels also influence the pathway. When cholesterol levels are high, the Liver X Receptor (LXR) is activated, which can enhance CYP7A1 expression to promote cholesterol catabolism.[6]

Caption: Key regulatory feedback loops controlling bile acid synthesis.

Methodologies for Pathway Interrogation

For researchers and drug developers, accurately measuring the flux through this pathway is paramount. This requires robust analytical techniques to quantify key intermediates and assess enzyme function.

Experimental Workflow: A Self-Validating System

Caption: A validated workflow for investigating pathway modulation.

Protocol: Quantification of 5β-Cholestane-3α,7α,12α-triol by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying sterol intermediates due to its high sensitivity and specificity.[10][11]

Objective: To quantify the concentration of 5β-cholestane-3α,7α,12α-triol in liver tissue homogenate.

Methodology:

-

Sample Preparation (Protein Precipitation & Extraction):

-

Accurately weigh ~50 mg of frozen liver tissue.

-

Add 500 µL of ice-cold methanol containing an appropriate deuterated internal standard (e.g., d4-Cholic Acid).

-

Homogenize the tissue using a bead beater or sonicator on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50:50 methanol:water for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (95:5) with 0.1% formic acid.

-

Gradient: Run a suitable gradient from ~40% B to 98% B over 10-15 minutes to resolve the analyte from isomeric compounds.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Data Presentation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5β-Cholestane-3α,7α,12α-triol | 403.4 [M+H-H₂O]⁺ | 385.4 [M+H-2H₂O]⁺ | 15-25 |

| Internal Standard (d4-Cholic Acid) | 413.3 [M+H]⁺ | 347.3 | 20-30 |

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Protocol: Microsomal CYP8B1 Activity Assay

This assay provides a direct measure of the enzyme's functional capacity to produce 5β-cholestane-3α,7α,12α-triol.

Objective: To measure the catalytic activity of CYP8B1 in isolated liver microsomes.

Methodology:

-

Microsome Isolation: Isolate microsomal fractions from liver homogenates via differential centrifugation (a standard and well-documented procedure). Determine total protein concentration using a BCA assay.

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

50 µg of microsomal protein.

-

Phosphate buffer (100 mM, pH 7.4).

-

Substrate: 5β-cholestane-3α,7α-diol (e.g., 50 µM final concentration, dissolved in a minimal amount of DMSO).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction: Start the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking. The optimal time should be determined to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the product (5β-cholestane-3α,7α,12α-triol) using the LC-MS/MS method described above.

-

Causality Check: The rate of product formation, normalized to protein content and time, provides the specific enzyme activity. This directly measures the functional consequence of any observed changes in CYP8B1 gene or protein expression.

Clinical and Pharmacological Significance

Disruptions in the 5β-cholestane-3α,7α,12α-triol metabolic pathway have significant clinical implications.

-

Inborn Errors of Metabolism: Genetic deficiencies in enzymes of this pathway can lead to severe liver disease. For example, a deficiency in CYP8B1 results in the absence of cholic acid synthesis, altering the bile acid pool composition and potentially impacting lipid metabolism. Inborn errors in bile acid synthesis can cause cholestatic liver disease in infancy and progressive neurological disease later in life.[12]

-

Metabolic Diseases: The ratio of cholic acid to chenodeoxycholic acid, controlled by CYP8B1, is a key determinant of the metabolic signaling of the bile acid pool. Alterations in this ratio have been linked to non-alcoholic fatty liver disease (NAFLD), insulin resistance, and dyslipidemia.[7]

-

Drug Development Target: The enzymes in this pathway, particularly CYP7A1 and CYP8B1, are attractive targets for therapeutic intervention. FXR agonists are already in development for liver diseases like primary biliary cholangitis and NASH.[5] Inhibiting CYP8B1 is being explored as a strategy to shift the bile acid pool towards more metabolically favorable species, potentially improving glucose and lipid metabolism.[7]

Conclusion

The metabolic pathway involving 5β-cholestane-3α,7α,12α-triol represents a cornerstone of hepatic cholesterol catabolism and a critical node in metabolic regulation. Its synthesis from cholesterol and subsequent conversion to cholic acid are governed by a series of tightly regulated enzymes, with CYP7A1 and CYP8B1 playing sentinel roles. Understanding this pathway is not merely an academic exercise; it provides a framework for diagnosing and treating a range of metabolic and liver diseases. The robust analytical and functional assays detailed herein provide the necessary tools for researchers and clinicians to further probe this pathway, paving the way for novel diagnostic markers and targeted therapeutics.

References

-

The Medical Biochemistry Page. (2024). Bile Acid Synthesis, Metabolism, and Biological Functions. Retrieved from [Link]

-

PubMed. (n.d.). Bile acid synthesis from cholesterol: regulatory and auxiliary pathways. Retrieved from [Link]

-

Chiang, J. Y. L. (2020). Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Liver Research, 4(2), 47-63. Retrieved from [Link]

-

ResearchGate. (n.d.). A summary of the main enzymes involved in the classic and alternative bile acid biosynthesis pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Bile acid synthetic pathways. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis. PLoS One, 16(5), e0252668. Retrieved from [Link]

-

ResearchGate. (n.d.). Bile acid synthesis from cholesterol: Regulatory and auxiliary pathways. Retrieved from [Link]

-

Bouscarel, B., et al. (2000). Effects of CYP7A1 overexpression on cholesterol and bile acid homeostasis. Journal of Lipid Research, 41(2), 273-281. Retrieved from [Link]

-

PubMed. (2020). Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Retrieved from [Link]

-

Li, T., & Chiang, J. Y. L. (2012). Regulation of Bile Acid and Cholesterol Metabolism by PPARs. PPAR Research, 2012, 543763. Retrieved from [Link]

-

Eagle Biosciences. (n.d.). Measuring Bile Acid Synthesis Pathways: The Role of Cholesterol 7α-Hydroxylase (CYP7A1) ELISA. Retrieved from [Link]

-

ResearchGate. (n.d.). Classic and alternative pathways of bile acids synthesis. Retrieved from [Link]

-

Chiang, J. Y. L. (2009). Bile Acid Metabolism and Signaling. Comprehensive Physiology, 3(3), 1191-1212. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5beta-Cholestane-3alpha,7alpha,12alpha-triol (HMDB0001457). Retrieved from [Link]

-

Grokipedia. (n.d.). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Retrieved from [Link]

-

JJ Medicine. (2018). Bile Acid Synthesis | Classic and Alternative Pathways. Retrieved from [Link]

-

PubMed. (1976). Cholic acid biosynthesis: conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-cholestane-3alpha,7alpha, 12alpha,24beta,25-pentol by human and rat liver microsomes. Retrieved from [Link]

-

Wikipedia. (n.d.). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Retrieved from [Link]

-

Boenzi, S., et al. (2016). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Journal of Lipid Research, 57(2), 268-275. Retrieved from [Link]

-

Wikipedia. (n.d.). 3α-Hydroxysteroid dehydrogenase. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol (HMDB0000524). Retrieved from [Link]

-

Penning, T. M. (1997). Structure and function of 3 alpha-hydroxysteroid dehydrogenase. Journal of Steroid Biochemistry and Molecular Biology, 62(2-3), 139-152. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Bile Acid Detection Techniques and Bile Acid-Related Diseases. Retrieved from [Link]

-

MetwareBio. (n.d.). Bile Acid, Bile Metabolism Research Strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). Method for Bile Acid Determination by High Performance Liquid Chromatography. Retrieved from [Link]

-

Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 826740. Retrieved from [Link]

Sources

- 1. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Bile Acid Synthesis Pathways: The Role of Cholesterol 7α-Hydroxylase (CYP7A1) ELISA | Microscopy for Lab research [amateurmicroscopy.net]

- 7. grokipedia.com [grokipedia.com]

- 8. 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5β-Cholestane-3α,7α,12α-triol: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 5β-cholestane-3α,7α,12α-triol, a pivotal intermediate in the biosynthesis of cholic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its intricate biosynthetic pathway, detailed methods for its chemical synthesis and characterization, and its significant biological roles, particularly in the context of metabolic regulation and disease.

Introduction: A Key Node in Bile Acid Metabolism

5β-Cholestane-3α,7α,12α-triol is a C27 steroid alcohol that holds a critical position in the classical (or neutral) pathway of bile acid synthesis.[1] It is the direct precursor to the side-chain oxidation that leads to the formation of cholic acid, one of the two primary bile acids in humans. Its discovery and characterization have been instrumental in elucidating the complex enzymatic cascade that governs cholesterol catabolism and the regulation of lipid homeostasis.

The scientific journey to understand this molecule began with the foundational work on bile salt chemistry in the mid-20th century by researchers like Haslewood and Bridgwater, who laid the groundwork for the isolation and synthesis of various bile acid precursors. While the exact first isolation of 5β-cholestane-3α,7α,12α-triol is not pinpointed to a single "discovery" paper, its identity was firmly established through the systematic investigation of the intermediates in cholesterol conversion to cholic acid. A 1968 study on human liver homogenates detailed the conversion of cholesterol to 5β-cholestane-3α,7α,12α-triol, solidifying its role in human bile acid metabolism.[2][3]

Biosynthesis: The Role of CYP8B1

The formation of 5β-cholestane-3α,7α,12α-triol is a key regulatory step in determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. This conversion is catalyzed by the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase , a cytochrome P450 enzyme more commonly known as CYP8B1 .[1]

The biosynthetic pathway leading to 5β-cholestane-3α,7α,12α-triol can be summarized as follows:

-

Cholesterol is first converted to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

-

7α-hydroxycholesterol is then metabolized to 7α-hydroxy-4-cholesten-3-one .

-

This intermediate is a branch point. For the synthesis of cholic acid, CYP8B1 hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position to yield 7α,12α-dihydroxy-4-cholesten-3-one .[4]

-

Subsequent reduction of the double bond and the 3-keto group leads to the formation of 5β-cholestane-3α,7α,12α-triol . Specifically, 7α,12α-dihydroxy-5β-cholestan-3-one is reduced to 5β-cholestane-3α,7α,12α-triol.[5]

The expression and activity of CYP8B1 are tightly regulated, thus controlling the flux of intermediates towards cholic acid synthesis. This regulation has profound implications for lipid and glucose metabolism.[1]

Caption: Biosynthetic pathway of 5β-Cholestane-3α,7α,12α-triol.

Chemical Synthesis and Characterization

For research purposes, chemical synthesis provides a reliable source of 5β-cholestane-3α,7α,12α-triol. While a single, universally adopted protocol is not established, the synthesis generally starts from readily available bile acids like cholic acid or chenodeoxycholic acid.

Exemplary Synthetic Protocol

The following is a generalized protocol based on principles from the synthesis of related bile alcohols.[6][7] This should be adapted and optimized based on specific laboratory conditions and available starting materials.

Objective: To synthesize 5β-cholestane-3α,7α,12α-triol from a suitable precursor.

Materials:

-

Starting material (e.g., Cholic acid or a derivative)

-

Protecting group reagents (e.g., acetic anhydride, pyridine)

-

Reducing agents (e.g., Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4))

-

Solvents (e.g., Diethyl ether, Tetrahydrofuran (THF), Ethanol, Methanol)

-

Reagents for purification (e.g., Silica gel for column chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of Hydroxyl Groups: If starting with cholic acid, the hydroxyl groups may need to be selectively protected to prevent unwanted side reactions. This can be achieved using reagents like acetic anhydride in pyridine to form acetate esters.

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety at the terminus of the side chain is reduced to a primary alcohol. A strong reducing agent like LiAlH4 in an anhydrous solvent such as diethyl ether or THF is typically used for this step. The reaction is usually performed at low temperatures and then allowed to warm to room temperature.

-

Deprotection: The protecting groups on the hydroxyl functions are removed. For acetate esters, this can be accomplished by saponification with a base like potassium hydroxide in methanol.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel. The polarity of the eluent is gradually increased to first remove less polar impurities and then elute the desired triol.

-

Characterization: The identity and purity of the synthesized 5β-cholestane-3α,7α,12α-triol are confirmed by analytical techniques.

Caption: Generalized workflow for the chemical synthesis of 5β-Cholestane-3α,7α,12α-triol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of synthesized or isolated 5β-cholestane-3α,7α,12α-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. Key signals include those for the methyl protons of the steroid nucleus and the side chain, as well as the methine protons of the hydroxyl-bearing carbons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbons bearing hydroxyl groups are particularly informative. While experimental data in the literature is sparse, predicted ¹³C NMR spectra are available in databases.[8]

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 5β-cholestane-3α,7α,12α-triol. Electron ionization (EI) MS of the trimethylsilyl (TMS) ether derivatives is a common method for the analysis of sterols. The fragmentation pattern can provide valuable structural information. Experimental mass spectral data for 5β-cholestane-3α,7α,12α-triol is available in public databases such as PubChem.[9]

Table 1: Physicochemical Properties of 5β-Cholestane-3α,7α,12α-triol

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₈O₃ | [9] |

| Molecular Weight | 420.7 g/mol | [9] |

| Appearance | Solid | |

| Solubility | Practically insoluble in water | [8] |

Biological Significance and Clinical Relevance

The importance of 5β-cholestane-3α,7α,12α-triol extends beyond its role as a metabolic intermediate. It is involved in the complex regulatory networks that govern bile acid homeostasis and has implications for several disease states.

Regulation of Bile Acid Synthesis via Farnesoid X Receptor (FXR)

Bile acids are signaling molecules that activate the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. While the primary bile acids, cholic acid and chenodeoxycholic acid, are well-established FXR ligands, the activity of their precursors is also of interest. The interaction of 5β-cholestane-3α,7α,12α-triol with FXR is an area of ongoing research. Activation of FXR in the liver and intestine initiates a negative feedback loop that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is a rare autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme is crucial for the oxidation of the side chain of sterol intermediates in bile acid synthesis. In patients with CTX, the impaired side-chain oxidation leads to the accumulation of cholestanol and bile acid precursors, including 5β-cholestane-3α,7α,12α-triol and its downstream metabolite, 5β-cholestane-3α,7α,12α,25-tetrol, in various tissues.[10] The measurement of these bile alcohol levels in plasma and urine is a key diagnostic marker for CTX.

Future Directions and Applications

The study of 5β-cholestane-3α,7α,12α-triol and its metabolic pathway continues to be an active area of research with potential applications in drug development.

-

Therapeutic Targeting of CYP8B1: Given its pivotal role in determining the cholic acid/chenodeoxycholic acid ratio, CYP8B1 is an attractive therapeutic target for metabolic diseases. Inhibition of CYP8B1 could potentially modulate the bile acid pool composition to achieve beneficial metabolic effects.

-

Development of Novel FXR Modulators: A deeper understanding of the interaction of 5β-cholestane-3α,7α,12α-triol and other bile acid precursors with FXR could inform the design of novel FXR agonists or antagonists with improved therapeutic profiles.

-

Biomarkers for Liver Disease: Altered levels of 5β-cholestane-3α,7α,12α-triol and other bile acid intermediates may serve as biomarkers for various liver diseases and disorders of bile acid metabolism.

Conclusion

5β-Cholestane-3α,7α,12α-triol is a fundamentally important molecule in the study of bile acid metabolism. Its discovery and ongoing investigation have provided critical insights into the enzymatic regulation of cholesterol homeostasis and the pathophysiology of related metabolic disorders. For researchers in the field, a thorough understanding of its biosynthesis, chemical properties, and biological functions is essential for advancing our knowledge and developing novel therapeutic strategies.

References

-

PubChem. 5beta-Cholestane-3alpha,7alpha,12alpha-triol. Available at: [Link].

-

NP-MRD. Showing NP-Card for 5-b-Cholestane-3a ,7a ,12a-triol (NP0086793). Available at: [Link].

-

Grokipedia. 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Available at: [Link].

-

Dayal, B., et al. (1980). A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol. Steroids, 35(4), 439-44. Available at: [Link].

-

UniProt. CYP8B1 - 5-beta-cholestane-3-alpha,7-alpha-diol 12-alpha-hydroxylase - Sus scrofa (Pig). Available at: [Link].

-

Atsushi, K., & Masamichi, O. (1978). Synthesis and metabolism of 5beta-[11,12-3H]cholestane-3alpha, 7alpha-diol. Journal of Biochemistry, 83(2), 379-83. Available at: [Link].

-

Cohen, B. I., et al. (1975). New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. Steroids, 25(3), 365-78. Available at: [Link].

-

Björkhem, I., et al. (1968). Formation of bile acids in man: conversion of cholesterol into 5β-cholestane-3α,7α,12α-triol in liver homogenates. Journal of Clinical Investigation, 47(7), 1573-1582. Available at: [Link].

-

Björkhem, I., & Gustafsson, J. (1975). Biosynthesis of Chenodeoxycholic Acid in Man: STEREOSPECIFIC SIDE-CHAIN HYDROXYLATIONS OF 5β-CHOLESTANE-3α, 7α-DIOL. Journal of Clinical Investigation, 55(3), 478-486. Available at: [Link].

-

Dayal, B., et al. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. Journal of Lipid Research, 17(1), 74-7. Available at: [Link].

-

Reactome. Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Available at: [Link].

-

Human Metabolome Database. This compound (HMDB0001457). Available at: [Link].

-

Dayal, B., et al. (1976). Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Journal of Lipid Research, 17(1), 74-77. Available at: [Link].

-

Salen, G., et al. (1975). Bile Alcohol Metabolism in Man. Conversion of 5beta-cholestane-3alpha, 7alpha,12alpha, 25-tetrol to Cholic Acid. Journal of Clinical Investigation, 56(1), 226-31. Available at: [Link].

-

PubChem. 5beta-Cholestane-3alpha,7alpha,12alpha,23,25-pentol. Available at: [Link].

-

Björkhem, I., et al. (1968). Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates. Journal of Clinical Investigation, 47(7), 1573-82. Available at: [Link].

-

Tökès, L., & Djerassi, C. (1969). Mass spectral fragmentation of 5alpha-hydroxysteroids. Journal of the American Chemical Society, 91(18), 5017-24. Available at: [Link].

-

Dueland, S., et al. (1982). 26-hydroxylation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol by isolated nonparenchymal cells and hepatocytes from rat liver. Journal of Lipid Research, 23(9), 1321-7. Available at: [Link].

-

Rontani, J. F., & Aubert, C. (2005). Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. Rapid communications in mass spectrometry : RCM, 19(13), 1797-804. Available at: [Link].

-

Dayal, B., et al. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. Journal of Lipid Research, 17(1), 74-7. Available at: [Link].

-

PubChem. 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one. Available at: [Link].

-

PubChem. 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol. Available at: [Link].

-

Carey, J. B., & Haslewood, G. A. (1963). The isolation and identification of 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acid from human bile. The Journal of biological chemistry, 238, PC855-6. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

-

Rhea. Reaction RHEA:15261. Available at: [Link].

-

Downes, M., et al. (2003). A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR. Molecular Cell, 11(4), 1079-1092. Available at: [Link].

-

PubChem. 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. Available at: [Link].

-

Fiorucci, S., & Distrutti, E. (2015). Deciphering the nuclear bile acid receptor FXR paradigm. Biochimica et biophysica acta, 1852(10 Pt B), 2239-50. Available at: [Link].

-

ModelSEED. Compound: cpd03235 (5beta-Cholestane-3alpha,7alpha-diol, 4). Available at: [Link].

-

Metabolic Atlas. Interaction Partners for 5beta-cholestane-3alpha,7alpha,27-triol. Available at: [Link].

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Formation of bile acids in man: conversion of cholesterol into 5β-cholestane-3α,7α,12α-triol in liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 5. hmdb.ca [hmdb.ca]

- 6. A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NP-MRD: Showing NP-Card for 5-b-Cholestane-3a ,7a ,12a-triol (NP0086793) [np-mrd.org]

- 9. This compound | C27H48O3 | CID 160520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bile alcohol metabolism in man. Conversion of 5beta-cholestane-3alpha, 7alpha,12alpha, 25-tetrol to cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 5β-Cholestane-3α,7α,12α-triol

This guide provides a comprehensive technical overview of the stereochemistry of 5β-cholestane-3α,7α,12α-triol, a critical intermediate in the biosynthesis of bile acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features that dictate its biological function, the analytical methodologies for its characterization, and its significance in metabolic pathways.

Introduction: The Significance of Stereochemistry in Bile Acid Precursors

5β-Cholestane-3α,7α,12α-triol, a derivative of cholesterol, serves as a pivotal precursor in the synthesis of cholic acid, one of the primary bile acids in humans. Its precise three-dimensional structure, defined by the orientation of its hydroxyl groups and the fusion of its steroid rings, is paramount to its recognition by and interaction with biosynthetic enzymes and nuclear receptors. Understanding the stereochemical intricacies of this molecule is therefore fundamental to comprehending bile acid metabolism and its dysregulation in various disease states.

The cholestane skeleton consists of four fused rings (A, B, C, and D). The fusion of the A and B rings in a cis conformation, denoted by the "5β" nomenclature, results in a bent overall shape of the steroid nucleus. This contrasts with the flatter conformation of 5α-steroids where the A/B rings are trans-fused. This cis-fusion is a defining characteristic of bile acids and their precursors, creating a concave hydrophilic α-face and a convex hydrophobic β-face. The hydroxyl groups at positions 3, 7, and 12 are all in the α-orientation, further enhancing the amphipathic nature of the molecule, which is crucial for its physiological role in lipid digestion and cholesterol homeostasis.[1][2]

Conformational Analysis: The 5β-Cholestane Ring System

The stereochemistry of 5β-cholestane-3α,7α,12α-triol is fundamentally dictated by the cis-fusion of the A and B rings. This fusion locks the decalin-like system into a specific conformation where both the A and B rings adopt chair conformations.[3][4] Unlike trans-decalin, which is a rigid structure, cis-decalin can undergo ring flipping. However, in the context of the larger, rigid steroid nucleus, this conformational flexibility is significantly restricted.[3]

The three hydroxyl groups at the 3α, 7α, and 12α positions are all axially oriented on their respective cyclohexane rings. This specific spatial arrangement is critical for recognition by downstream enzymes in the bile acid synthesis pathway, such as sterol 27-hydroxylase (CYP27A1).

Logical Relationship: Stereochemistry and Biological Recognition

Caption: The causal flow from the fundamental 5β-ring structure to efficient biological function.

Synthesis and Purification

Adapted Protocol for the Synthesis of 5β-Cholestane-3α,7α,12α-triol from Cholic Acid

This protocol is an adapted procedure based on established methods for the reduction of the carboxylic acid function of bile acids.

Step 1: Protection of Hydroxyl Groups

-

Dissolve cholic acid in a suitable solvent such as anhydrous dioxane.

-

Add an excess of a protecting group reagent, for example, acetic anhydride in the presence of pyridine, to acetylate the 3α, 7α, and 12α hydroxyl groups.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-